Cas no 1526719-27-6 (6-Butanoyl-2,2-dimethylcyclohexan-1-one)

6-Butanoyl-2,2-dimethylcyclohexan-1-one is a cyclic ketone derivative featuring a butanoyl substituent at the 6-position and geminal dimethyl groups at the 2-position. This compound is of interest in organic synthesis due to its structural rigidity and functional group compatibility, making it a versatile intermediate for the preparation of complex molecules. The presence of the butanoyl side chain enhances reactivity in condensation and alkylation reactions, while the dimethyl substitution stabilizes the cyclohexanone ring, reducing unwanted side reactions. Its well-defined stereochemistry and stability under various conditions make it suitable for applications in pharmaceuticals, agrochemicals, and fragrance development.
6-Butanoyl-2,2-dimethylcyclohexan-1-one structure
1526719-27-6 structure
Product name:6-Butanoyl-2,2-dimethylcyclohexan-1-one
CAS No:1526719-27-6
MF:C12H20O2
Molecular Weight:196.286004066467
CID:5740009
PubChem ID:79836942

6-Butanoyl-2,2-dimethylcyclohexan-1-one 化学的及び物理的性質

名前と識別子

    • AKOS018395638
    • 1526719-27-6
    • 6-butanoyl-2,2-dimethylcyclohexan-1-one
    • EN300-1126004
    • Cyclohexanone, 2,2-dimethyl-6-(1-oxobutyl)-
    • 6-Butanoyl-2,2-dimethylcyclohexan-1-one
    • インチ: 1S/C12H20O2/c1-4-6-10(13)9-7-5-8-12(2,3)11(9)14/h9H,4-8H2,1-3H3
    • InChIKey: JVJBXVOMQYVHGG-UHFFFAOYSA-N
    • SMILES: C1(=O)C(C(=O)CCC)CCCC1(C)C

計算された属性

  • 精确分子量: 196.146329876g/mol
  • 同位素质量: 196.146329876g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 241
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.1Ų
  • XLogP3: 2.6

じっけんとくせい

  • 密度みつど: 0.954±0.06 g/cm3(Predicted)
  • Boiling Point: 285.7±23.0 °C(Predicted)
  • 酸度系数(pKa): 10.98±0.40(Predicted)

6-Butanoyl-2,2-dimethylcyclohexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1126004-10.0g
6-butanoyl-2,2-dimethylcyclohexan-1-one
1526719-27-6
10g
$3807.0 2023-06-09
Enamine
EN300-1126004-2.5g
6-butanoyl-2,2-dimethylcyclohexan-1-one
1526719-27-6 95%
2.5g
$1509.0 2023-10-26
Enamine
EN300-1126004-5.0g
6-butanoyl-2,2-dimethylcyclohexan-1-one
1526719-27-6
5g
$2566.0 2023-06-09
Enamine
EN300-1126004-0.25g
6-butanoyl-2,2-dimethylcyclohexan-1-one
1526719-27-6 95%
0.25g
$708.0 2023-10-26
Enamine
EN300-1126004-0.05g
6-butanoyl-2,2-dimethylcyclohexan-1-one
1526719-27-6 95%
0.05g
$647.0 2023-10-26
Enamine
EN300-1126004-0.1g
6-butanoyl-2,2-dimethylcyclohexan-1-one
1526719-27-6 95%
0.1g
$678.0 2023-10-26
Enamine
EN300-1126004-1.0g
6-butanoyl-2,2-dimethylcyclohexan-1-one
1526719-27-6
1g
$884.0 2023-06-09
Enamine
EN300-1126004-0.5g
6-butanoyl-2,2-dimethylcyclohexan-1-one
1526719-27-6 95%
0.5g
$739.0 2023-10-26
Enamine
EN300-1126004-5g
6-butanoyl-2,2-dimethylcyclohexan-1-one
1526719-27-6 95%
5g
$2235.0 2023-10-26
Enamine
EN300-1126004-10g
6-butanoyl-2,2-dimethylcyclohexan-1-one
1526719-27-6 95%
10g
$3315.0 2023-10-26

6-Butanoyl-2,2-dimethylcyclohexan-1-one 関連文献

6-Butanoyl-2,2-dimethylcyclohexan-1-oneに関する追加情報

6-Butanoyl-2,2-Dimethylcyclohexan-1-One: A Comprehensive Overview

6-Butanoyl-2,2-Dimethylcyclohexan-1-One (CAS No. 1526719-27-6) is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclic ketones and is characterized by its unique structure, which includes a cyclohexane ring substituted with a butanoyl group at the 6-position and two methyl groups at the 2-position. The compound's structure makes it highly versatile, enabling it to participate in a wide range of chemical reactions and applications.

The cyclohexane ring is a six-membered cyclic structure that forms the core of this compound. The butanoyl group, which is an acyl group derived from butanoic acid, is attached to the 6th carbon of the ring. This substitution pattern contributes to the compound's stability and reactivity. The presence of two methyl groups at the 2-position further enhances the molecule's symmetry and steric effects, which play a crucial role in its chemical behavior.

Recent studies have highlighted the importance of 6-butanoil-substituted cyclohexanones in the development of novel pharmaceutical agents. Researchers have explored the compound's ability to act as a precursor in the synthesis of bioactive molecules, particularly in the field of drug discovery. For instance, its use as an intermediate in the synthesis of anti-inflammatory agents has shown promising results. The compound's reactivity under specific reaction conditions allows for selective functionalization, making it an ideal candidate for medicinal chemistry applications.

In addition to its pharmaceutical applications, 6-butanoil-2,2-dimethylcyclohexanone has also found utility in the fragrance and flavor industries. Its unique aroma profile makes it a valuable ingredient in perfumery and cosmetic products. Recent advancements in analytical techniques have enabled a deeper understanding of its odor characteristics, paving the way for its use in high-end consumer products.

The synthesis of 6-butanoil-2,2-dimethylcyclohexanone involves a series of well-established organic reactions. The most common approach involves the Claisen condensation reaction between cyclohexanone derivatives and aldehydes or ketones. This method ensures high yields and excellent control over the product's stereochemistry. Recent optimizations in reaction conditions have further enhanced the efficiency of this synthesis pathway.

From a structural standpoint, the compound exhibits interesting electronic properties due to its conjugated system. The cyclohexane ring provides rigidity to the molecule, while the butanoyl group introduces electron-withdrawing effects that influence its reactivity. These properties make it an attractive candidate for studies on photochemical reactions and electronic transitions.

Moreover, 6-butanoil-2,2-dimethylcyclohexanone has been investigated for its potential as a chiral auxiliary in asymmetric synthesis. Its ability to induce asymmetry in otherwise symmetric molecules has been leveraged in several enantioselective reactions. Recent research has demonstrated its effectiveness in catalytic asymmetric aldol reactions, highlighting its role in modern organic synthesis.

In terms of environmental impact, studies have shown that this compound is biodegradable under specific conditions. Its degradation pathways involve microbial action and hydrolysis, making it relatively safe for disposal when handled appropriately. However, further research is needed to fully understand its environmental fate and toxicity profile.

The versatility of 6-butanoil-2,2-dimethylcyclohexanone extends to its use as a building block in polymer chemistry. Its ability to undergo polymerization under controlled conditions has opened new avenues for materials science applications. Researchers are currently exploring its potential as a monomer for synthesizing novel polymeric materials with tailored properties.

In conclusion, 6-butanoil-2,2-dimethylcyclohexanone (CAS No. 1526719-27-6) is a multifaceted organic compound with significant implications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in drug discovery, fragrance formulation, and materials science. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in both academic and industrial settings.

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